REACTION_CXSMILES
|
F[C:2](F)(F)C(O)=O.[NH:8]1[CH2:11][CH:10]([N:12]2[C:16]([C:17]3[CH:40]=[C:39]([Cl:41])[CH:38]=[CH:37][C:18]=3[O:19][C:20]3[C:25]([F:26])=[CH:24][C:23]([S:27]([NH:30][C:31]4[S:35][N:34]=[CH:33][N:32]=4)(=[O:29])=[O:28])=[C:22]([F:36])[CH:21]=3)=[CH:15][CH:14]=[N:13]2)[CH2:9]1.C(O)(=O)C.C=O.C(O[BH-](OC(=O)C)OC(=O)C)(=O)C.[Na+]>ClCCl.CO.C(O)C.O>[Cl:41][C:39]1[CH:38]=[CH:37][C:18]([O:19][C:20]2[C:25]([F:26])=[CH:24][C:23]([S:27]([NH:30][C:31]3[S:35][N:34]=[CH:33][N:32]=3)(=[O:28])=[O:29])=[C:22]([F:36])[CH:21]=2)=[C:17]([C:16]2[N:12]([CH:10]3[CH2:9][N:8]([CH3:2])[CH2:11]3)[N:13]=[CH:14][CH:15]=2)[CH:40]=1 |f:0.1,4.5|
|
Name
|
|
Quantity
|
405 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
405 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
4-[2-(1-Azetidin-3-yl-1H-pyrazol-5-yl)-4-chlorophenoxy]-2,5-difluoro-N-1,2,4-thiadiazol-5-ylbenzenesulfonamide trifluoroacetate salt
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
FC(C(=O)O)(F)F.N1CC(C1)N1N=CC=C1C1=C(OC2=CC(=C(C=C2F)S(=O)(=O)NC2=NC=NS2)F)C=CC(=C1)Cl
|
Name
|
|
Quantity
|
1050 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Name
|
|
Quantity
|
17.86 mL
|
Type
|
reactant
|
Smiles
|
C(C)(=O)O
|
Name
|
|
Quantity
|
58.54 mL
|
Type
|
reactant
|
Smiles
|
C=O
|
Name
|
|
Quantity
|
82.56 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)O[BH-](OC(C)=O)OC(C)=O.[Na+]
|
Name
|
|
Quantity
|
29.27 mL
|
Type
|
reactant
|
Smiles
|
C=O
|
Name
|
|
Quantity
|
82.56 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)O[BH-](OC(C)=O)OC(C)=O.[Na+]
|
Name
|
crude product
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
110.45 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
stirred at room temperature for 30 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
An alternative method of preparing Example 811
|
Type
|
TEMPERATURE
|
Details
|
The solution was then cooled in an ice bath
|
Type
|
STIRRING
|
Details
|
stirred
|
Type
|
TEMPERATURE
|
Details
|
whilst warming to room temperature over 1.5 hours
|
Duration
|
1.5 h
|
Type
|
STIRRING
|
Details
|
stirred for 30 minutes
|
Duration
|
30 min
|
Type
|
STIRRING
|
Details
|
stirred at room temperature for 1.5 hours
|
Duration
|
1.5 h
|
Type
|
CUSTOM
|
Details
|
The reaction was quenched
|
Type
|
ADDITION
|
Details
|
by adding water (552.25 mL)
|
Type
|
STIRRING
|
Details
|
stirred for 30 minutes
|
Duration
|
30 min
|
Type
|
ADDITION
|
Details
|
0.880 aqueous ammonia solution (100 mL) was added in two equal portions
|
Type
|
STIRRING
|
Details
|
stirred for a further 30 minutes
|
Duration
|
30 min
|
Type
|
FILTRATION
|
Details
|
The resulting solid was filtered off
|
Type
|
CUSTOM
|
Details
|
dried
|
Type
|
CUSTOM
|
Details
|
to give the crude title compound as a white solid, (135 g)
|
Type
|
TEMPERATURE
|
Details
|
heated
|
Type
|
TEMPERATURE
|
Details
|
to reflux for 1 hour
|
Duration
|
1 h
|
Type
|
STIRRING
|
Details
|
the resulting slurry was stirred at 90° C. for 30 minutes
|
Duration
|
30 min
|
Type
|
TEMPERATURE
|
Details
|
to cool to 35° C
|
Type
|
FILTRATION
|
Details
|
The solid was filtered off
|
Type
|
CUSTOM
|
Details
|
dried
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
ClC1=CC(=C(OC2=CC(=C(C=C2F)S(=O)(=O)NC2=NC=NS2)F)C=C1)C1=CC=NN1C1CN(C1)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 67.5 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |